6-(3-methoxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with methoxypropyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxypropyl, dimethyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar structural features.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to the pyrimidine core.
Quinazoline: A bicyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
6-(3-METHOXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-(3-methoxypropyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O3/c1-19-14-12-21(10-7-11-24-3)16(13-8-5-4-6-9-13)15(14)17(22)20(2)18(19)23/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChI Key |
HWFFLJBBNIGMSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)CCCOC |
Origin of Product |
United States |
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